Methyl 2-{[2-({2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}amino)-2-oxoethyl]sulfanyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6,7-dimethoxyisoquinoline with a suitable methylating agent to form the corresponding methylated product. This intermediate is then reacted with 4,5-dimethoxyphenyl isocyanate to form the carbamoyl derivative. Finally, the benzoate ester is introduced through a reaction with methyl benzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE
- METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE
Uniqueness
METHYL 2-{[({2-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)METHYL]-4,5-DIMETHOXYPHENYL}CARBAMOYL)METHYL]SULFANYL}BENZOATE is unique due to its specific structural features, including the presence of multiple methoxy groups and a benzoate ester. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H30N2O7S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 2-[2-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyanilino]-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C30H30N2O7S/c1-35-24-13-18-10-11-31-23(21(18)15-26(24)37-3)12-19-14-25(36-2)27(38-4)16-22(19)32-29(33)17-40-28-9-7-6-8-20(28)30(34)39-5/h6-11,13-16H,12,17H2,1-5H3,(H,32,33) |
InChI Key |
IEWJUWJPJGYOIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CSC4=CC=CC=C4C(=O)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.